2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, often referred to as an aza-Michael type reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antitumor agent and in the development of other therapeutic drugs.
Industry: It is used in the development of materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo pyrimidine
Uniqueness
2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific structural arrangement and the presence of the propan-2-yl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)8-7(10)9-11-4-3-5-13(9)12-8/h3-6H,10H2,1-2H3 |
InChI Key |
SIJBELFJZRJMBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=NC2=C1N |
Origin of Product |
United States |
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